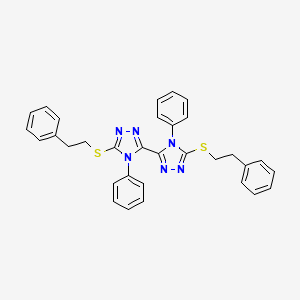

5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole)

描述

5,5'-Bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a bis-triazole derivative featuring phenethylthio (–SCH₂C₆H₅) and phenyl (–C₆H₅) substituents. The compound’s structure combines a bi(1,2,4-triazole) core with sulfur-containing and aromatic groups, which may enhance thermal stability and modulate sensitivity compared to conventional nitro-functionalized energetic materials.

属性

IUPAC Name |

4-phenyl-3-(2-phenylethylsulfanyl)-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N6S2/c1-5-13-25(14-6-1)21-23-39-31-35-33-29(37(31)27-17-9-3-10-18-27)30-34-36-32(38(30)28-19-11-4-12-20-28)40-24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXTZNBTZHZVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: : The preparation of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) typically involves a multi-step synthetic process. A common approach starts with the synthesis of intermediate triazole derivatives through cyclization reactions of appropriate precursors. Subsequent functionalization with phenethylthio and phenyl groups is achieved using nucleophilic substitution or electrophilic aromatic substitution reactions under carefully controlled conditions.

Industrial Production Methods: : In an industrial setting, the production of this compound requires optimization of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: : The compound 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions typically use reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or electrophiles.

Major Products Formed: : The major products of these reactions depend on the specific reaction pathways and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

科学研究应用

Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules, particularly in the design of pharmaceuticals and novel materials.

Biology: : Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: : The compound's structure lends itself to drug design and development, where it may interact with biological targets to produce therapeutic effects.

Industry: : Industrial applications include the development of polymers, coatings, and other materials with unique mechanical and chemical properties.

作用机制

Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its phenethylthio and phenyl groups play a crucial role in binding to active sites, altering the function of these targets.

Molecular Targets and Pathways: : The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. By binding to these targets, the compound can modulate biochemical processes, leading to various biological effects.

相似化合物的比较

Nitro-Substituted Triazoles

Compounds like 5,5′-dinitro-3,3′-bis-1,2,4-triazole (DNBT) () prioritize high energy density through nitro (–NO₂) groups. DNBT exhibits a density of ~1.90 g/cm³ and decomposition temperatures >200°C, with detonation velocities comparable to RDX (~8,800 m/s) . In contrast, the target compound’s phenethylthio groups likely reduce oxygen balance and detonation performance but improve thermal stability and lower sensitivity due to sulfur’s electron-donating nature and steric bulk.

Azetidine-Fused Triazoles

Azetidine-triazole hybrids (e.g., 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole ) achieve decomposition temperatures >200°C and high crystal densities (~1.85–1.95 g/cm³) (). The azetidine ring introduces strain and nitrogen content, enhancing energy release. The target compound’s phenyl and phenethylthio groups may similarly improve packing efficiency and stability but lack the strain energy of azetidine .

Nitroimino-Functionalized Triazoles

N,N′-(5,5′-Bis(nitroimino)-tetrahydro-bi(1,2,4-triazole)) () demonstrates superior detonation performance (40.3 GPa, 9,421 m/s) due to nitroimino (–N–NO₂) groups. However, the target compound’s sulfur substituents may trade energy for reduced sensitivity, making it suitable for applications requiring low ignition risk .

Thermal Stability and Sensitivity

The phenethylthio groups in the target compound likely increase thermal stability by introducing steric hindrance and sulfur’s stabilizing effects. For example:

- DNBT : Decomposition at ~250°C .

- Azetidine-triazole hybrids : Decomposition >200°C .

- Target compound : Expected decomposition >250°C (inferred from bulky substituents).

Sensitivity comparisons:

- Nitro-rich triazoles (e.g., DNBT) exhibit moderate impact sensitivity (IS ~5 J).

- Sulfur-containing analogs (e.g., thiol-triazoles in ) show lower sensitivity due to reduced oxygen content. The target compound’s phenethylthio groups may further decrease friction/impact sensitivity.

Detonation Performance and Density

*Inferred values based on substituent contributions.

Research Findings and Trends

- Thermal Stability : Bulky substituents (e.g., phenethylthio, phenyl) enhance stability but may reduce energy density .

- Sensitivity Trade-offs : Sulfur-containing groups lower sensitivity, making the target compound safer for industrial applications .

- Synthetic Strategies : Nucleophilic substitution () and azetidine fusion () are viable routes for analogous triazole derivatives.

生物活性

5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a synthetic compound that belongs to the class of bi-heterocyclic triazoles. This compound has garnered attention due to its potential biological activities, including antifungal and anticancer properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is . The compound features two phenethylthio groups attached to a bi-triazole backbone. This unique structure contributes to its diverse biological activities.

Antifungal Activity

Research indicates that compounds similar to 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) exhibit significant antifungal activity. A study demonstrated that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane integrity and inhibiting ergosterol biosynthesis .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Aspergillus niger | 16 µg/mL |

| 5,5'-bis(phenethylthio)-... | Candida tropicalis | 12 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways .

Case Study: In Vitro Anticancer Activity

A recent in vitro study evaluated the cytotoxic effects of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

- Cell Line: MCF-7 (Breast Cancer)

- IC50: 15 µM

- Cell Line: HeLa (Cervical Cancer)

- IC50: 20 µM

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The biological activity of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is attributed to its ability to interact with specific biological targets. Triazoles typically inhibit enzymes involved in fungal cell wall synthesis and may also affect cancer cell metabolism by targeting mitochondrial functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。